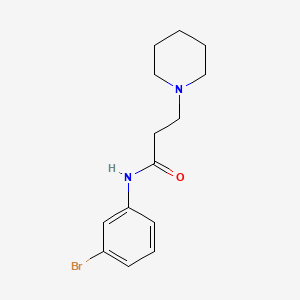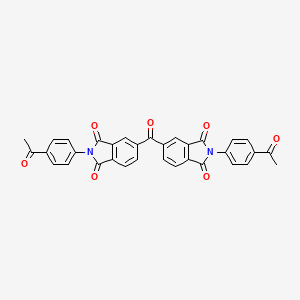![molecular formula C25H16FN3OS B11538902 (1S,2S,3aR)-2-(4-fluorophenyl)-1-(thiophen-2-ylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11538902.png)
(1S,2S,3aR)-2-(4-fluorophenyl)-1-(thiophen-2-ylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S,3aR)-2-(4-fluorophenyl)-1-(thiophen-2-ylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile: is a complex organic compound with a fused pyrroloquinoline core. Let’s break down its structure:
- The pyrroloquinoline scaffold consists of a pyrrole ring fused to a quinoline ring.
- The 4-fluorophenyl group is attached at position 2.
- The thiophen-2-ylcarbonyl moiety is linked at position 1.
- Two cyano (CN) groups are present at positions 3 and 3a.
This compound exhibits interesting pharmacological properties due to its unique structure.
Métodos De Preparación
Synthetic Routes:
Several synthetic routes exist for the preparation of this compound. One common approach involves the following steps:
Construction of the Pyrroloquinoline Core: A key step is the formation of the pyrroloquinoline core via a cyclization reaction between a pyrrole and a quinoline precursor.
Functionalization: The fluorophenyl and thiophen-2-ylcarbonyl groups are introduced using appropriate reagents.
Cyanation: The cyano groups are added using cyanating agents.
Industrial Production:
While industrial-scale production methods may vary, the compound can be synthesized using efficient and scalable processes. Optimization of reaction conditions and purification steps ensures high yields.
Análisis De Reacciones Químicas
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction can yield the corresponding dihydro derivative.
Substitution: Substitution reactions at the fluorophenyl and thiophen-2-ylcarbonyl positions are possible.
Common Reagents: Reagents like , , and are commonly employed.
Major Products: The major products depend on the specific reaction conditions and substituents. Isolation and characterization are crucial to identify these products.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Researchers explore its potential as an anticancer agent due to its unique structure and potential interactions with cellular targets.
Biology: It may serve as a fluorescent probe for biological studies.
Industry: The compound’s properties could find applications in materials science or catalysis.
Mecanismo De Acción
The exact mechanism of action remains an active area of research. It likely involves interactions with specific protein targets or cellular pathways. Further studies are needed to elucidate this fully.
Comparación Con Compuestos Similares
: Example reference (not an actual source).
Propiedades
Fórmula molecular |
C25H16FN3OS |
|---|---|
Peso molecular |
425.5 g/mol |
Nombre IUPAC |
(1S,2S,3aR)-2-(4-fluorophenyl)-1-(thiophene-2-carbonyl)-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile |
InChI |
InChI=1S/C25H16FN3OS/c26-18-10-7-17(8-11-18)22-23(24(30)20-6-3-13-31-20)29-19-5-2-1-4-16(19)9-12-21(29)25(22,14-27)15-28/h1-13,21-23H/t21-,22-,23+/m1/s1 |
Clave InChI |
DNJULKZQAGXJOT-ZLNRFVROSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=C[C@H]3N2[C@@H]([C@H](C3(C#N)C#N)C4=CC=C(C=C4)F)C(=O)C5=CC=CS5 |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3N2C(C(C3(C#N)C#N)C4=CC=C(C=C4)F)C(=O)C5=CC=CS5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N',N''-[benzene-1,4-diyldi(E)methylylidene]bis(4-amino-1,2,5-oxadiazole-3-carbohydrazide)](/img/structure/B11538821.png)
![4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]phenyl 4-bromobenzoate](/img/structure/B11538823.png)
![N-(4-iodophenyl)-6-{(2E)-2-[3-nitro-4-(piperidin-1-yl)benzylidene]hydrazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B11538835.png)


![2-bromo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol](/img/structure/B11538855.png)
![N-{(E)-[5-(2,5-dimethyl-4-nitrophenyl)furan-2-yl]methylidene}-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11538871.png)


![4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate](/img/structure/B11538888.png)
![5-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrobenzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11538896.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-N'-[(E)-(3-chlorophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11538910.png)
![2-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol](/img/structure/B11538918.png)
![2-[(Z)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11538919.png)
